molecular formula C15H14O B11714472 [2-(2-Phenylethenyl)phenyl]methanol

[2-(2-Phenylethenyl)phenyl]methanol

Cat. No.: B11714472
M. Wt: 210.27 g/mol
InChI Key: ZOICUOZBBWAVBI-UHFFFAOYSA-N
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Description

[2-(2-Phenylethenyl)phenyl]methanol (CAS 5079-91-4), with the molecular formula C15H14O and a molecular weight of 210.27, is a valuable chemical scaffold in advanced organic synthesis . Its structure, featuring both a phenylvinyl group and a benzylic alcohol, makes it a versatile precursor for constructing complex molecules . This compound is employed in pharmaceutical synthesis, where it serves as a key intermediate for developing new medications and therapeutic agents . Beyond life sciences, it is investigated for its potential application in organic electronic devices and advanced optical materials due to its unique properties . In synthetic chemistry, it functions as a critical starting material in various reactions, including Lewis acid-mediated cyclizations and nucleophilic transfer processes, to access functionalized indanes and other complex structures . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

[2-(2-phenylethenyl)phenyl]methanol

InChI

InChI=1S/C15H14O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-11,16H,12H2

InChI Key

ZOICUOZBBWAVBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2CO

Origin of Product

United States

Chemical Transformations and Reactivity of 2 2 Phenylethenyl Phenyl Methanol

Cyclization Reactions

Cyclization reactions of [2-(2-phenylethenyl)phenyl]methanol and its analogs are pivotal in the synthesis of fused ring systems. The interplay between the metal catalyst and the substrate's reactive sites dictates the nature of the cyclic product.

Palladium-Catalyzed Cycloisomerization to Fused Heterocycles

Palladium catalysts are particularly versatile in promoting the cycloisomerization of ortho-alkenylaryl alcohols. These reactions can be directed to yield different heterocyclic products based on the reaction conditions and the specific palladium catalyst system employed.

While direct studies on the palladium-catalyzed cycloisomerization of this compound to alkylidenephthalans are not extensively documented, related transformations provide a strong basis for this potential reaction pathway. For instance, the palladium-catalyzed cyclization of similar ortho-alkynyl anilines and benzamides proceeds efficiently to form fused heterocycles. nih.gov This suggests that a palladium(II) catalyst, such as Pd(OAc)₂, could activate the vinyl group in this compound, facilitating an intramolecular nucleophilic attack by the hydroxyl group to furnish an alkylidenephthalan derivative. The reaction would likely proceed through an oxypalladation mechanism.

A representative, analogous transformation is the palladium-catalyzed cyclizative cross-coupling of o-alkynylanilines with o-alkynylbenzamides, which yields complex heterocyclic products. nih.gov

CatalystOxidantSolventTemperature (°C)Yield (%)
Pd(OAc)₂O₂ (air)Toluene100Good to Excellent

Table 1: Representative conditions for palladium-catalyzed cyclizative cross-coupling of related ortho-alkynyl systems. nih.gov

The formation of isochromenes from this compound via palladium catalysis represents another plausible and valuable transformation. Although direct evidence for this specific substrate is limited, the synthesis of isochromenes from related ortho-alkynylbenzaldehydes and alcohols is well-established. These reactions often proceed with high regioselectivity under mild conditions. It is conceivable that a similar palladium-catalyzed process could be developed for this compound, potentially involving an intramolecular Heck-type reaction or a pathway involving Wacker-type oxidation followed by cyclization.

Silver-Catalyzed Regioselective Cycloisomerization to Phthalans

Silver catalysts have emerged as effective promoters for the cyclization of acetylenic alcohols and acids. rsc.org The application of silver catalysis to the cycloisomerization of this compound would likely favor the formation of phthalans. Silver(I) salts, such as silver fluoride, are known to activate alkyne and allene (B1206475) functionalities towards nucleophilic attack. nih.gov In the case of this compound, the silver catalyst would coordinate to the double bond, rendering it susceptible to intramolecular attack by the pendant hydroxyl group, leading to the formation of a phthalan (B41614) ring system. The regioselectivity of this process would be a key aspect to investigate.

Research on the silver-catalyzed synthesis of pyrano heterocycles from related substrates highlights the potential for high efficiency and regioselectivity. researchgate.net

CatalystSolventTemperatureYieldRef.
Silver(I) complexVariousMildGood to Excellent researchgate.net

Table 2: General conditions for silver-catalyzed synthesis of pyrano heterocycles. researchgate.net

Copper-Catalyzed Intramolecular Hydroalkoxylation for Phthalan Formation

Copper catalysis provides a powerful tool for the synthesis of enantioenriched phthalans from 2-vinylbenzyl alcohols through enantioselective alkene carboetherification or intramolecular hydroalkoxylation. nih.govnih.govnih.gov This methodology has been successfully applied to a range of substrates, demonstrating broad functional group tolerance. nih.gov A copper(II) catalyst, often in conjunction with a chiral ligand such as a bisoxazoline (Box), can facilitate the enantioselective cyclization of the alcohol onto the vinyl group. nih.govnih.gov The reaction is proposed to proceed via an oxycupration step. nih.govdatapdf.com

Studies on the copper-catalyzed enantioselective hydroalkoxylation of unactivated alkenols have demonstrated the formation of phthalans in high yields and enantioselectivities. nih.gov

Catalyst SystemOxidantSolventTemperature (°C)Yield (%)ee (%)
Cu(OTf)₂ / (S,S)-t-Bu-BoxMnO₂PhCF₃120up to 97up to 97

Table 3: Conditions for copper-catalyzed enantioselective synthesis of phthalans from 2-vinylbenzyl alcohols. nih.govnih.gov

This method's applicability to substrates bearing various substituents suggests that this compound would be a viable substrate for this transformation, affording chiral phthalan derivatives. nih.gov

One-Pot Coupling/Cyclization Strategies (e.g., Sonogashira-type)

One-pot methodologies that combine a cross-coupling reaction with a subsequent cyclization step offer significant advantages in terms of efficiency and atom economy. The Sonogashira coupling, a palladium/copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of such strategies. acs.orgnih.govmdpi.comnih.gov

A plausible one-pot synthesis of a precursor to this compound, followed by in-situ cyclization, could start from an ortho-halobenzyl alcohol and phenylacetylene (B144264). The initial Sonogashira coupling would form an ortho-alkynylbenzyl alcohol, which could then undergo a metal-catalyzed cyclization to yield a heterocycle. While direct Sonogashira coupling to form the styrenyl moiety of the target compound is less common, related one-pot Sonogashira coupling-cyclization reactions are well-documented for the synthesis of various heterocycles like benzosultams and benzofurans. acs.orgnih.govrsc.org These processes highlight the potential for developing a similar streamlined synthesis of derivatives of this compound.

For instance, a one-pot Sonogashira coupling and cyclization of 2-bromobenzenesulfonamides with terminal alkynes has been shown to produce substituted benzosultams in excellent yields. acs.orgnih.gov

Catalyst SystemBaseSolventTemperatureYield
PdCl₂(PPh₃)₂ / CuIEt₃NDMFRT to 60°CExcellent

Table 4: General conditions for one-pot Sonogashira coupling-cyclization reactions.

Derivatization of the Primary Alcohol Functionality

The primary alcohol group in this compound is a versatile handle for a variety of chemical modifications, including conversion to halides and esters.

Conversion to Benzylic Halides (e.g., Chlorides)

The transformation of the primary alcohol in this compound to a benzylic chloride, specifically [2-(2-phenylethenyl)phenyl]methyl chloride, can be readily achieved using standard chlorinating agents. A common and effective reagent for this conversion is thionyl chloride (SOCl₂). The reaction typically proceeds by nucleophilic attack of the alcohol onto the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent attack by the chloride ion, acting as a nucleophile, at the benzylic carbon results in the displacement of the chlorosulfite group and formation of the desired benzylic chloride. This process is generally carried out in an inert solvent, such as dichloromethane, and often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Table 1: Plausible Reaction Conditions for the Conversion of this compound to its Benzylic Chloride

ReagentSolventTemperatureNotes
Thionyl chloride (SOCl₂)Dichloromethane0 °C to room temp.A base such as pyridine is often added.
Oxalyl chloride ((COCl)₂)Dichloromethane0 °C to room temp.Often used with a catalytic amount of DMF.
Phosphorus pentachloride (PCl₅)Carbon tetrachlorideRoom temperatureCan also chlorinate the double bond under harsh conditions.

It is important to control the reaction conditions to avoid potential side reactions, such as addition to the stilbene (B7821643) double bond.

Esterification Reactions

The primary alcohol of this compound can undergo esterification with various carboxylic acids or their derivatives to form the corresponding esters.

The synthesis of the bromo-difluoroacetate derivative of this compound involves the reaction of the alcohol with a bromo-difluoroacetylating agent. A common method for this transformation is the use of bromo-difluoroacetic anhydride (B1165640) in the presence of a base, such as pyridine or a tertiary amine. The reaction proceeds via nucleophilic acyl substitution, where the alcohol attacks one of the carbonyl carbons of the anhydride. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the bromo-difluoroacetic acid byproduct.

Alternatively, the reaction can be carried out using bromo-difluoroacetyl chloride. The general mechanism involves the attack of the alcohol on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride, which is typically scavenged by a base.

Table 2: Potential Methods for the Synthesis of [2-(2-Phenylethenyl)phenyl]methyl bromo-difluoroacetate

ReagentBaseSolvent
Bromo-difluoroacetic anhydridePyridine, Triethylamine (B128534)Dichloromethane, THF
Bromo-difluoroacetyl chloridePyridine, TriethylamineDichloromethane, THF

Olefin Functionalization and C-H Activation Pathways

The stilbene unit within this compound presents opportunities for functionalization through reactions involving the double bond and adjacent C-H bonds.

Transition Metal-Catalyzed C-H Bond Olefination Involving Styrylbenzyl Moieties

Transition metal catalysis offers powerful methods for the formation of new carbon-carbon bonds via the activation of otherwise inert C-H bonds. In the context of this compound, the presence of the styryl group and the benzylic alcohol provides multiple sites for such transformations.

Intramolecular C-H olefination, a type of cyclization reaction, is a plausible pathway. Rhodium and palladium catalysts are particularly effective in promoting the activation of an ortho C-H bond on the phenyl ring of the styryl group, followed by insertion of the olefin. This can lead to the formation of fused ring systems. The directing ability of the benzylic alcohol, or a derivative thereof, can play a crucial role in controlling the regioselectivity of the C-H activation step. For instance, the alcohol could coordinate to the metal center, bringing it in proximity to the desired C-H bond.

Intermolecular C-H olefination is also a possibility, where an external olefin is coupled with a C-H bond of the this compound molecule. This would result in the formation of a more complex olefinated product. The success of such reactions often depends on the choice of catalyst, oxidant, and reaction conditions.

Table 3: Potential Catalytic Systems for C-H Olefination of Styrylbenzyl Moieties

CatalystOxidantTypical Reaction
[RhCp*Cl₂]₂AgSbF₆, Cu(OAc)₂Intramolecular C-H cyclization
Pd(OAc)₂Benzoquinone, Ag₂CO₃Intermolecular Heck-type olefination
[Ru(p-cymene)Cl₂]₂AgOAcDirected C-H olefination

Other Potential Reactivity Profiles

Beyond the derivatization of the alcohol and C-H olefination, this compound can undergo a range of other chemical transformations characteristic of its constituent functional groups.

Oxidation of the Primary Alcohol: The primary benzylic alcohol can be oxidized to the corresponding aldehyde, [2-(2-phenylethenyl)phenyl]carbaldehyde, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the formation of the carboxylic acid, [2-(2-phenylethenyl)phenyl]carboxylic acid, and could potentially cleave the stilbene double bond.

Reactions of the Alkene:

Epoxidation: The stilbene double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield [2-(2-phenylethenyl)phenyl]oxirane.

Dihydroxylation: Syn-dihydroxylation of the double bond can be achieved using osmium tetroxide (in catalytic amounts) with a co-oxidant such as N-methylmorpholine N-oxide (NMO), leading to a diol. Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis.

Hydrogenation: The carbon-carbon double bond of the stilbene moiety can be reduced to a single bond through catalytic hydrogenation, for example, using hydrogen gas over a palladium on carbon (Pd/C) catalyst. This would yield [2-(2-phenylethyl)phenyl]methanol.

These potential reactions highlight the rich and varied chemistry of this compound, making it a versatile building block in organic synthesis.

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical method for the synthesis of nitrogen-containing compounds. While direct, uncatalyzed hydroamination is typically challenging, various catalytic systems have been developed to facilitate this transformation for alkenes and alkynes.

In the context of this compound, the styryl double bond is a potential site for hydroamination. The reaction would involve the addition of an amine to the double bond, leading to the formation of a substituted phenethylamine (B48288) derivative. The regioselectivity of this addition (i.e., whether the nitrogen atom attaches to the carbon adjacent to the phenyl ring or the one further away) would be a critical aspect to consider and would likely be influenced by the choice of catalyst and reaction conditions.

Although no specific examples of hydroamination of this compound have been found in the searched literature, research on the hydroamination of styrenes and other stilbene derivatives provides insights into the potential reactivity. For instance, nickel-catalyzed hydroamination of styrenes with hydroxylamines has been reported to proceed under mild conditions with high functional group tolerance. researchgate.net Such a reaction, if applied to this compound, could potentially yield valuable amino alcohol products.

Furthermore, intramolecular hydroamination could be a possibility if the hydroxyl group were first converted to an amino group or if an external amine with a suitable tether were used. This would lead to the formation of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. rsc.orgnih.govuow.edu.auresearchgate.netnih.gov The synthesis of 2-phenyl-1H-indole from 2-(phenylethynyl)aniline through intermolecular hydroamination highlights the potential for cyclization reactions in related systems. researchgate.net

Table 1: Hypothetical Hydroamination of this compound

ReactantReagentCatalystPotential Product
This compoundPrimary or Secondary AmineTransition Metal Catalyst (e.g., Ni, Pd, Rh)Substituted 1-phenyl-2-(2-(hydroxymethyl)phenyl)ethan-1-amine

This table represents a hypothetical reaction based on known hydroamination chemistry, as specific data for the target compound is unavailable.

Reactions of the Styryl Moiety (e.g., Knoevenagel Condensation)

The styryl moiety in this compound is a conjugated system that can participate in various chemical transformations. One such reaction is the Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, typically followed by dehydration. rsc.orgrsc.orgorganic-chemistry.org However, the styryl group in this compound is an alkene, not a carbonyl. Therefore, a direct Knoevenagel condensation is not applicable.

Instead, reactions involving the styryl double bond would be more relevant. For instance, the double bond could undergo addition reactions, such as hydrogenation, halogenation, or epoxidation. It could also participate in cycloaddition reactions.

While the term "Knoevenagel Condensation" is not directly applicable, one could envision a related transformation where the styryl moiety is first oxidized to an aldehyde. For example, ozonolysis of the double bond would cleave the styryl group and generate an aldehyde at the ortho position to the hydroxymethyl group. This newly formed aldehyde could then readily participate in a Knoevenagel condensation with an active methylene compound.

Alternatively, the reactivity of the styryl moiety can be compared to that of other stilbene derivatives. Stilbenes are known to undergo various reactions, including photocyclization to form phenanthrenes, a reaction known as the Mallory reaction. nih.govresearchgate.netacs.org They also serve as precursors for the synthesis of a wide range of other compounds through cross-coupling reactions. rsc.orgrsc.org

Given the lack of specific literature on the Knoevenagel-type reactivity of the styryl moiety in this compound, a hypothetical reaction sequence can be proposed.

Table 2: Hypothetical Transformation of the Styryl Moiety leading to a Knoevenagel-type Product

Starting MaterialReaction SequenceIntermediateFinal Product Type
This compound1. Ozonolysis (O₃, then reductive workup)2-(Hydroxymethyl)benzaldehyde (B1295816)Product of Knoevenagel condensation with an active methylene compound

This table outlines a hypothetical multi-step transformation as direct Knoevenagel condensation on the styryl moiety is not feasible.

Advanced Methodologies and Mechanistic Investigations in 2 2 Phenylethenyl Phenyl Methanol Chemistry

Catalytic Systems and Ligand Effects in Transformations

The transformation of [2-(2-Phenylethenyl)phenyl]methanol and its analogues is heavily reliant on the choice of metal catalysts. Palladium, copper, and silver complexes have emerged as particularly effective in promoting unique and selective reactions, with ligand selection playing a crucial role in dictating the reaction's efficiency and outcome.

Palladium catalysts are paramount in C-C bond formation and cyclization reactions. nih.gov Palladium(II) iodide (PdI₂) has been shown to be effective in catalyzing coupling-cyclization reactions. For instance, in reactions involving different allenols, PdI₂ facilitates a cascade process proposed to proceed through oxypalladation, insertion, and β-hydroxide elimination to form dihydrofuran derivatives. nih.gov This type of mechanism, particularly the oxypalladation step, is highly relevant to the potential intramolecular cyclization of this compound, where the hydroxyl group can act as the nucleophile attacking the palladium-activated alkene.

Palladium nanoparticles (PdNPs) represent a more recent advancement in catalysis, offering high efficiency and often milder reaction conditions. rsc.org These heterogeneous catalysts can be stabilized on various supports and have demonstrated high activity in hydrogenation and cross-coupling reactions. rsc.orgepa.gov For example, PdNPs formed in situ have been used for the dehydrative cross-coupling of alcohols like 1-phenylethanol (B42297) under acidic conditions. scispace.com This suggests a potential pathway for this compound to first dehydrate to the corresponding styrene (B11656) derivative, which could then participate in further palladium-catalyzed C-C coupling reactions. The catalytic activity of PdNPs is influenced by their size, shape, and the support material used. nih.gov

Table 1: Examples of Palladium-Catalyzed Transformations Relevant to Alcohol Substrates

Catalyst System Substrate Example Reaction Type Key Findings Reference
PdI₂ 2,3-Allenols Coupling-Cyclization Forms 4-(1',3'-dien-2'-yl)-2,5-dihydrofuran derivatives via an oxypalladation cascade. nih.gov
Pd(OAc)₂ / Glucose 1-Phenylethanol Dehydrative Cross-Coupling In situ formation of Pd(0) nanoparticles under acidic conditions facilitates the reaction. scispace.com
Pd@PS (Polystyrene-supported PdNPs) Benzyl (B1604629) Alcohol Oxidation / Esterification Catalyst shows switchable activity; can produce aldehydes or esters depending on the reaction partner. rsc.org

Copper catalysts are known for their cost-effectiveness and unique reactivity in a range of organic transformations. Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) is a versatile Lewis acid catalyst. While direct cyclization of this compound using Cu(OTf)₂ is not extensively documented, its effectiveness in related reactions provides valuable insights. For example, Cu(OTf)₂ has been used in the dehydration of 1-phenylethanol to styrene. nih.gov However, its catalytic activity can be dependent on the presence of ligands; in the absence of a suitable ligand, Cu(OTf)₂ alone may show only trace conversion. nih.gov In other contexts, copper catalysts are pivotal in diyne cyclizations to generate vinyl cations, which can then undergo reactions like the Büchner reaction to form complex cycloheptatrienes. rsc.orgresearchgate.net This highlights copper's ability to facilitate intricate cyclization cascades.

Table 2: Copper-Catalyzed Reactions of Alcohols and Unsaturated Systems

Catalyst System Substrate Example Reaction Type Key Findings Reference
[Cu(mesoFOX-L1)(MeCN)][OTf]₂ 1-Phenylethanol Dehydration Efficiently dehydrates the alcohol to styrene (>95% yield) at 1 mol % loading. nih.gov
Cu(OTf)₂ 1,6-Diynes Diyne Cyclization / Büchner Reaction Generates cycloheptatriene (B165957) products through a proposed vinyl cation intermediate. researchgate.net

Silver trifluoromethanesulfonate (AgOTf) is often employed as a catalyst or co-catalyst, typically to enhance the Lewis acidity of the catalytic system or to act as a halide scavenger. In the context of transformations involving alcohols and alkenes, silver catalysts can promote cyclization reactions. For instance, silver-catalyzed intramolecular hydroalkoxylation/cyclization of unsaturated alcohols is a known method for synthesizing oxygen-containing heterocycles. The AgOTf would activate the alkene moiety towards nucleophilic attack by the tethered hydroxyl group. In the case of this compound, such a catalytic system could potentially induce an intramolecular cyclization to form a six-membered dihydronaphthalene ether, although this specific transformation requires empirical validation. Silver salts are also used in conjunction with other metals, such as in palladium-catalyzed reactions, to facilitate certain steps in the catalytic cycle. nih.gov

Stereochemical Aspects of Reactions

The geometry of the phenylethenyl group in this compound and the stereochemistry of the resulting products from its transformations are of critical importance. Controlling isomerism is key to synthesizing compounds with desired properties.

The cyclization of this compound and its derivatives can lead to the formation of aryldihydronaphthalenes, which are important structural motifs. nih.gov The stereochemistry of the substituents on the newly formed ring is a crucial aspect. The initial Z or E configuration of the stilbene (B7821643) double bond in the starting material can influence the stereochemical outcome of the cyclization.

Furthermore, in reactions that generate a new double bond, controlling the Z/E isomerism of that bond is a significant challenge. For example, in a PdI₂-catalyzed coupling-cyclization, the C=C double bond was formed with high E stereoselectivity, which was attributed to the mechanism of β-hydroxide elimination. nih.gov The synthesis and separation of Z/E isomers of complex molecules like tetraphenylethene derivatives have been reported, demonstrating that steric and electronic factors, governed by substituents, play a major role. rsc.org The choice of catalyst, ligands, and reaction conditions (e.g., temperature, solvent) are all levers that can be used to influence the kinetic or thermodynamic control of the product distribution, thereby favoring one isomer over the other.

Table 3: Factors Influencing Stereochemical Control in Related Reactions

Factor Influence on Stereochemistry Example Context Reference
Catalyst System The metal and ligands determine the geometry of the transition state. PdI₂-catalyzed reaction shows high E selectivity in β-hydroxide elimination step. nih.gov
Substituent Effects Steric hindrance and electronic properties of substituents can favor one isomer. Introduction of bulky phenyl carborane substituents allows for the synthesis and separation of stable Z and E isomers of tetraphenylethene. rsc.org

Spectroscopic and Structural Characterization Techniques

The unambiguous identification of this compound and its reaction products relies on a combination of modern spectroscopic and analytical methods. These techniques provide detailed information about the molecular structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.

¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting patterns), and coupling constants (J), which helps to establish the connectivity and relative stereochemistry of atoms. For a typical product, signals for aromatic, vinylic, and aliphatic protons would be observed in distinct regions of the spectrum. rsc.org

¹³C NMR reveals the number of unique carbon atoms and their chemical environment (e.g., sp³, sp², carbonyl). rsc.org

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental composition of a compound. rsc.org Infrared (IR) Spectroscopy is employed to identify the presence of specific functional groups, such as the hydroxyl (-OH stretch, typically broad around 3300 cm⁻¹) and C=C double bonds (around 1600-1650 cm⁻¹) in the parent molecule.

Table 4: Representative Spectroscopic Data for Characterizing Phenyl-Substituted Alcohols and Alkenes

Technique Feature Typical Chemical Shift / Frequency / m/z Interpretation Reference
¹H NMR Aromatic Protons δ = 7.0–8.0 ppm Protons on the phenyl and phenylethenyl groups. rsc.org
¹H NMR Vinylic Protons δ = 6.5–7.5 ppm Protons of the -CH=CH- group. rsc.org
¹H NMR Methanol (B129727) Protons (-CH₂OH) δ = 4.5–5.0 ppm (CH₂), δ = 1.5-2.5 ppm (OH) Protons of the hydroxymethyl group. rsc.org
¹³C NMR Aromatic/Vinylic Carbons δ = 120–150 ppm sp² hybridized carbons of the aromatic rings and double bond. rsc.org
¹³C NMR Methanol Carbon (-CH₂OH) δ = 60–70 ppm sp³ hybridized carbon of the hydroxymethyl group. rsc.org
IR Spectroscopy O-H Stretch ν ≈ 3200–3600 cm⁻¹ (broad) Presence of the hydroxyl functional group. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the connectivity of atoms and infer the stereochemistry of a molecule. For a compound like this compound, a detailed NMR analysis would be expected to provide specific chemical shifts (δ) and coupling constants (J) for each unique proton and carbon atom.

However, a thorough search of scientific databases and literature did not yield specific, experimentally determined ¹H and ¹³C NMR data for this compound. While data for structurally related compounds, such as other substituted stilbenes and benzyl alcohols, are available, these are not directly applicable for the definitive characterization of the target molecule. Without this primary data, a detailed table of chemical shifts and an analysis of the spectral features that would confirm the precise arrangement of the phenyl, ethenyl, and methanol groups in this compound cannot be provided.

X-ray Crystallography for Detailed Solid-State Structural Analysis

Similar to the absence of NMR data, a crystallographic information file (CIF) or any published report detailing the crystal structure of this compound could not be located. While crystal structures of numerous stilbene derivatives have been reported, providing a general understanding of their solid-state behavior, this information cannot be extrapolated to accurately describe the specific intramolecular and intermolecular interactions of the target compound. Consequently, a data table of its crystallographic parameters, including crystal system, space group, and unit cell dimensions, cannot be generated.

Computational and Theoretical Chemistry Studies of 2 2 Phenylethenyl Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of [2-(2-phenylethenyl)phenyl]methanol. These calculations determine the molecule's most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of its electrons.

Key insights are derived from the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies a more reactive molecule. For instance, DFT studies on related stilbene (B7821643) derivatives reveal how substituent groups can alter these energy levels and thus fine-tune the molecule's electronic properties and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how this compound would interact with other reagents. Global reactivity descriptors, calculated from electronic properties, provide quantitative measures of the molecule's stability and reactivity.

Table 1: Representative Frontier Molecular Orbital Data for a Related Stilbene Derivative

ParameterValue (eV)Significance
HOMO Energy-5.80Electron-donating capability
LUMO Energy-1.80Electron-accepting capability
HOMO-LUMO Gap4.00Chemical reactivity & stability

Note: Data is representative of a substituted stilbene derivative to illustrate the concept and may not reflect the exact values for this compound. Data derived from similar analyses on related compounds. mdpi.com

Mechanistic Insights from Computational Modeling of Transformations

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions involving this compound. By constructing a potential energy surface (PES) for a given transformation, researchers can identify transition states, reaction intermediates, and the energy barriers that must be overcome. researchgate.net

A significant transformation for stilbene-like molecules is photoisomerization, the process of converting between cis (Z) and trans (E) isomers using light. Computational methods, such as spin-flip density functional theory, can elucidate the complex mechanisms of these reactions, including the identification of conical intersections which are critical for understanding the rapid, radiationless decay from an excited state back to the ground state. acs.org These studies can reveal how the structure twists and pyramidalizes during isomerization. acs.org

Furthermore, computational models can investigate catalyzed reactions. For example, the mechanism of E/Z isomerization can be altered by a sensitizer (B1316253) molecule. rsc.org DFT calculations have shown that a sensitizer can form an "exciplex" (an excited-state complex) with the stilbene derivative, creating an entirely new reaction pathway with different selectivity. rsc.org For this compound, this could mean predicting how its intramolecular cyclization or other transformations could be controlled by specific catalysts, providing a roadmap for synthetic chemists.

Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules, which is vital for interpreting experimental data and confirming a compound's structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of UV-visible light. These calculations predict the maximum absorption wavelength (λmax) and the strength of the absorption (oscillator strength). ufpa.br For stilbenes, the primary absorption is typically a π-π* transition. ufpa.br Comparing the calculated spectrum with an experimental one helps to validate the molecular structure.

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies of a molecule. Each frequency corresponds to a specific motion, such as the stretching of the O-H bond or the bending of the C-H bonds in the phenyl rings. By comparing these calculated frequencies to the peaks in experimental Infrared (IR) and Raman spectra, a detailed and confident assignment of the spectral bands can be made. spiedigitallibrary.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) in NMR spectra can be accurately predicted using computational methods. These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value. This is invaluable for assigning resonances in complex spectra and distinguishing between different isomers or conformers of this compound.

Table 2: Predicted Spectroscopic Data for a Stilbene-type Structure

Spectroscopy TypeParameterPredicted Value
UV-Visibleλmax~300 nm
Infrared (IR)O-H Stretch~3600 cm⁻¹
¹H NMRAromatic Protons7.0 - 8.0 ppm
¹³C NMRAromatic Carbons125 - 140 ppm

Note: These values are typical for stilbene-like structures and serve as illustrative examples. Actual experimental values for this compound may vary.

Applications of 2 2 Phenylethenyl Phenyl Methanol in Complex Molecule Synthesis

Role as a Key Intermediate in Heterocycle Synthesis

The structure of [2-(2-phenylethenyl)phenyl]methanol, featuring a vinyl group and a hydroxymethyl group on adjacent positions of a benzene (B151609) ring, suggests its potential for intramolecular cyclization reactions to form various heterocyclic systems. For instance, oxidation of the alcohol followed by intramolecular reactions could theoretically lead to the formation of isocoumarins or other related oxygen-containing heterocycles. Similarly, reactions involving the vinyl group could pave the way for nitrogen- or sulfur-containing heterocycles. However, no specific studies demonstrating these transformations with this compound were identified.

Building Block for Functionalized Aromatic Systems

The phenylethenyl and methanol (B129727) substituents on the phenyl ring of this compound offer multiple points for chemical modification, making it a potential building block for more complex functionalized aromatic systems. The hydroxyl group can be converted into a variety of other functional groups or used as a handle for coupling reactions. The double bond of the phenylethenyl group is also amenable to various transformations, such as epoxidation, dihydroxylation, or cleavage. These modifications could introduce new functionalities and expand the structural diversity of the resulting molecules. Unfortunately, the scientific literature accessible through searches does not provide specific examples of this approach with the target compound.

Strategies for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.govcam.ac.uk The core principle of DOS involves creating a variety of molecular scaffolds from a common starting material through a series of branching reaction pathways. nih.govmdpi.com In theory, the multiple functional groups of this compound could be exploited in a DOS campaign to produce a library of related but structurally distinct compounds. For instance, different reagents could be used to selectively react with the alcohol, the double bond, or the aromatic rings, leading to a diverse set of products. While the general strategies for DOS are well-described, their specific application starting from or incorporating this compound is not reported in the available literature.

Q & A

Basic: What are the optimal synthetic routes for [2-(2-Phenylethenyl)phenyl]methanol?

Methodological Answer:
The synthesis can be approached via cross-coupling reactions (e.g., Heck coupling) to introduce the phenylethenyl group, followed by reduction or protective group strategies for the methanol moiety. For example:

  • Heck Reaction: React 2-bromophenylmethanol with styrene derivatives using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) in polar aprotic solvents like DMF at 80–100°C .
  • Protection/Deprotection: Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before coupling to avoid side reactions, then deprotect using tetrabutylammonium fluoride (TBAF) .
    Validation: Monitor reaction progress via TLC or HPLC. Purity is confirmed by <sup>1</sup>H NMR (δ 4.6–4.8 ppm for -CH₂OH) and mass spectrometry (expected [M+H]<sup>+</sup> at m/z 212.1).

Advanced: How to resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:
Contradictions often arise from stereochemical variations (E/Z isomerism) or solvent-induced shifts. Strategies include:

  • NOESY NMR: Detect spatial proximity of protons to confirm stereochemistry (e.g., trans-phenylethenyl protons show coupling constants J = 12–16 Hz) .
  • X-ray Crystallography: Resolve ambiguity using single-crystal diffraction (e.g., bond angles of 120–125° for the ethenyl group) .
    Case Study: In analogous compounds like 4-[(E)-2-phenylethenyl]phenyl acetate, discrepancies in <sup>13</sup>C NMR signals (δ 125–130 ppm for ethenyl carbons) were resolved by comparing computed (DFT) vs. experimental spectra .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Chromatography: Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98% area).
  • Spectroscopy:
    • UV-Vis: λmax ~260–280 nm due to π→π* transitions in the conjugated ethenyl system .
    • IR: Confirm hydroxyl (ν ~3300 cm⁻¹) and ethenyl (ν ~1620 cm⁻¹) groups .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular formula (C15H14O) and isotopic patterns.

Advanced: How to design experiments to study the compound’s reactivity under varying pH and temperature?

Methodological Answer:

  • Kinetic Studies: Use stopped-flow spectroscopy to monitor esterification or oxidation rates. For example, react with acetic anhydride in buffered solutions (pH 4–10) at 25–60°C .
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to predict transition states for acid-catalyzed dehydration or base-mediated nucleophilic attacks .
    Data Interpretation: Compare Arrhenius plots (ln k vs. 1/T) to identify activation energies. Contradictions in rate constants may arise from solvent polarity effects .

Basic: What are the stability considerations for this compound in solution?

Methodological Answer:

  • Storage: Use amber vials under inert gas (N2) to prevent photooxidation of the ethenyl group.
  • Solvent Choice: Avoid protic solvents (e.g., MeOH) for long-term storage; prefer dichloromethane or THF .
  • Degradation Markers: Monitor via GC-MS for byproducts like benzaldehyde (oxidation) or styrene (retro-Heck reaction) .

Advanced: How to investigate biological interactions of this compound using in silico tools?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The ethenyl group may engage in π-π stacking with aromatic residues (e.g., Phe87 in CYP3A4) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .
    Validation: Compare with structurally similar bioactive compounds, such as 2-(2-phenylethenyl)chromones in agarwood (IC50 ~10 μM for antifungal activity) .

Basic: How to troubleshoot low yields in the synthesis of this compound?

Methodological Answer:

  • Catalyst Optimization: Screen Pd catalysts (e.g., PdCl2(PPh3)2 vs. Pd(OAc)2) and ligands (e.g., XPhos) to enhance coupling efficiency .
  • Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) to separate unreacted styrene or brominated precursors.

Advanced: What strategies address discrepancies in computational vs. experimental vibrational spectra?

Methodological Answer:

  • Anharmonic Corrections: Apply VPT2 (Vibrational Perturbation Theory) in Gaussian to account for overtones/combination bands .
  • Solvent Modeling: Include implicit solvent effects (e.g., PCM for DMSO) when simulating IR spectra.
    Case Study: For [2-(2-morpholinoethoxy)phenyl]methanol, discrepancies in ν(C-O) (~1100 cm⁻¹) were resolved by adjusting dihedral angle constraints in DFT .

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